3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 1H-pyrazole core substituted at position 3 with a 2-ethoxyphenyl group and at position 5 with a thiophen-2-ylmethylene carbohydrazide moiety. Structurally, it belongs to a class of hydrazone derivatives synthesized via Schiff base formation between pyrazole carbohydrazides and aldehydes/ketones .
Properties
CAS No. |
302917-88-0 |
|---|---|
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-16-8-4-3-7-13(16)14-10-15(20-19-14)17(22)21-18-11-12-6-5-9-24-12/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
LVUMBJTWDUIZTD-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiophenylmethylene Moiety: The thiophenylmethylene group is added through a condensation reaction with thiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the pyrazole ring or the carbonyl group.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the thiophene moiety.
Reduction: Reduced forms of the pyrazole ring or carbonyl group.
Substitution: Substituted derivatives of the ethoxyphenyl group.
Scientific Research Applications
3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of novel materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other pyrazole carbohydrazides, differing primarily in substituents on the phenyl ring and the hydrazone moiety. Below is a comparative analysis based on substituent effects, molecular properties, and reported bioactivities:
Table 1: Structural and Functional Comparison of Pyrazole Carbohydrazides
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and may modulate receptor binding via hydrogen bonding.
- Electron-withdrawing groups (e.g., Cl in ) enhance stability and may increase affinity for electron-rich biological targets .
- Heterocyclic moieties (thiophene, furan) contribute to π-π stacking and hydrophobic interactions .
Biological Activity: Chlorophenyl and hydroxyphenyl derivatives exhibit notable anticancer activity, as seen in .
Synthetic Routes: Most analogs are synthesized via condensation of pyrazole carbohydrazides with aldehydes in methanol, followed by purification .
Structural Characterization :
- X-ray crystallography using SHELX software () confirms hydrazone geometry and substituent orientation .
Research Findings and Implications
- Anticancer Potential: The chloro-substituted derivative () demonstrates significant growth inhibition in lung cancer cells, suggesting that substituent electronegativity is critical for activity .
- Antimicrobial Activity : Thiophene-pyrazole hybrids () inhibit bacterial growth, likely via membrane disruption or enzyme inhibition .
- Structure-Activity Relationship (SAR) : The 2-ethoxyphenyl group in the target compound may balance solubility and target binding, but empirical validation is needed.
Biological Activity
3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, a compound with the molecular formula C17H16N4O2S, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazole ring.
- A carbohydrazide functional group.
- Aromatic substituents contributing to its biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.40 g/mol |
| SMILES | CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
| InChI | InChI=1S/C17H16N4O2S/... |
Biological Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit a variety of pharmacological effects. Notably, they have been studied for their antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
In vitro studies have shown that 3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide possesses significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated enhanced activity due to specific substituents on the pyrazole ring.
Case Study Findings:
- A study assessed the cytotoxicity against AGS gastric cancer cells, revealing that modifications in the substituents can lead to substantial variations in activity. The presence of electron-donating groups generally increased antiproliferative effects compared to electron-withdrawing groups .
Table 2: Comparative Cytotoxicity Data
| Compound Name | IC50 (µM) | Activity Level |
|---|---|---|
| 3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | TBD | Moderate to Strong |
| 3-(4-Methoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | TBD | Strong |
| 3-(Phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide | TBD | Weak |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Research Insights:
- A comparative study indicated that compounds with hydrazone linkages exhibited superior antimicrobial properties compared to their non-hydrazone counterparts .
Understanding the mechanisms by which 3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Disruption of cellular signaling pathways critical for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
